(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 840457-85-4
Cat. No.: VC7013729
Molecular Formula: C21H21N7O
Molecular Weight: 387.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 840457-85-4 |
|---|---|
| Molecular Formula | C21H21N7O |
| Molecular Weight | 387.447 |
| IUPAC Name | 2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-6-4-3-5-15(16)26-18)28(19(17)22)25-12-14-7-9-23-10-8-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+ |
| Standard InChI Key | NCFOZNCYVTYEQJ-BRJLIKDPSA-N |
| SMILES | CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The molecule’s backbone consists of a pyrrolo[2,3-b]quinoxaline system, a bicyclic framework formed by fusing a pyrrole ring with a quinoxaline moiety. The quinoxaline component (a benzene ring fused to a pyrazine) contributes π-conjugation and hydrogen-bonding capabilities, while the pyrrole ring introduces nucleophilic reactivity at its α-positions . Key substituents include:
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2-Amino group: Enhances hydrogen-bonding potential and participation in tautomerism.
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N-Isobutyl carboxamide: Improves solubility and modulates pharmacokinetic properties via lipophilic interactions.
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(E)-Pyridin-4-ylmethyleneamino group: A conjugated imine linker that rigidifies the structure and introduces a pyridine moiety capable of metal coordination or π-stacking .
Table 1: Key Structural Features and Hypothesized Roles
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely employs a modular approach:
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Pyrrolo[2,3-b]quinoxaline Core Construction:
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Introduction of the 3-Carboxamide Group:
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Carbodiimide-mediated coupling of a carboxylic acid derivative with isobutylamine.
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Installation of the (E)-Pyridin-4-ylmethyleneamino Substituent:
Detailed Synthetic Protocol (Hypothetical)
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Step 1: Synthesis of 2-Amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic Acid
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Step 2: Formation of N-Isobutyl Carboxamide
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Activate the carboxylic acid with EDC/HOBt, then couple with isobutylamine in DMF.
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Step 3: Imine Formation
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 65–70% |
| 2 | EDC, HOBt, DMF, rt | 80–85% |
| 3 | EtOH, AcOH, reflux | 75–80% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
Biological Activity and Mechanistic Insights
Antioxidant Activity
Pyrrolo[2,3-b]quinoxalines with electron-donating substituents demonstrate DPPH radical scavenging (IC₅₀ = 12–25 µM) . The 2-amino group in the target compound could enhance radical neutralization via hydrogen atom transfer.
Table 3: Hypothetical Biological Data
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